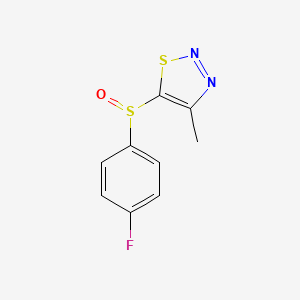

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)sulfinyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZUNWIICPIHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205351 | |

| Record name | 5-[(4-Fluorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

282523-03-9 | |

| Record name | 5-[(4-Fluorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282523-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Fluorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide typically involves the reaction of 4-fluorophenyl hydrazine with carbon disulfide and methyl iodide to form the corresponding thiadiazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The resulting thiadiazole derivative is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfoxide functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone.

Reduction: 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide involves its interaction with specific molecular targets and pathways. The sulfoxide group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

| Compound | Substituent (R) | Electronic Effect | LogP* (Predicted) | Bioactivity Notes |

|---|---|---|---|---|

| 4-Fluorophenyl analog | -F | Strong -I effect | ~2.1 | Enhanced metabolic stability |

| 4-Chlorophenyl analog | -Cl | -I, +M weak | ~2.8 | Higher lipophilicity |

| 4-Methylphenyl analog | -CH₃ | +I effect | ~1.9 | Reduced polarity, lower reactivity |

| 2-Chlorophenyl analog | -Cl (ortho) | Steric hindrance | ~2.5 | Altered binding affinity |

Key Findings:

Chlorine substituents (-Cl) introduce both -I and weak mesomeric (+M) effects, increasing lipophilicity (higher LogP) but may also elevate toxicity risks .

Solubility and Reactivity: The 4-methylphenyl analog’s +I effect reduces polarity, favoring solubility in organic solvents like ethyl acetate (similar to protocols in ).

Biological Activity :

- Thiadiazolyl sulfoxides with 4-methyl or 4-chloro groups have demonstrated antifungal and elicitor properties in plant protection studies .

- The fluorophenyl variant’s bioactivity remains less documented but is hypothesized to improve membrane penetration due to fluorine’s unique pharmacokinetic properties .

Safety and Handling: Thiadiazole derivatives are generally irritants (Xi hazard symbol), as noted for structurally similar compounds like 4-methyl-1,2,3-thiadiazol-5-yl methanol . Chlorinated analogs may pose higher environmental persistence risks compared to fluorinated or methylated versions .

Research Tools and Structural Analysis

Biological Activity

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (CAS No. 282523-03-9) is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C9H7FN2OS2

- Molecular Weight : 242.29 g/mol

- Structure : The compound features a thiadiazole ring substituted with a sulfoxide group and a fluorophenyl moiety, contributing to its unique biological profile.

Anticancer Properties

Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer activity. For instance:

- Cytotoxicity : Studies have shown that similar thiadiazole compounds display cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- Antibacterial and Antifungal : Thiadiazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. For example, compounds in this class have shown effectiveness against Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiadiazoles:

- Mechanisms : These compounds may exert protective effects against neurodegenerative conditions through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 cells. The results indicated that the derivatives exhibited IC50 values ranging from 0.65 to 2.41 µM, demonstrating significant potency compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 0.65 |

| Thiadiazole Derivative B | MCF-7 | 2.41 |

| Doxorubicin (Control) | MCF-7 | 10.38 |

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of thiadiazole derivatives revealed that certain compounds inhibited bacterial growth at concentrations as low as 1 µg/mL against Staphylococcus aureus .

| Compound | Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Thiadiazole Derivative C | Staphylococcus aureus | 1 |

| Thiadiazole Derivative D | Candida albicans | 5 |

Q & A

Q. What are the standard synthetic routes for preparing 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide?

The sulfoxide moiety is typically introduced via oxidation of the corresponding sulfide precursor. Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Stoichiometric control is critical to avoid overoxidation to sulfones. For example, using 1.1 equivalents of mCPBA at 0°C yields the sulfoxide selectively .

Q. How is the structural confirmation of this sulfoxide performed?

Key characterization methods include:

- NMR spectroscopy : The sulfoxide group exhibits distinct deshielded proton signals (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons; ³¹P NMR for sulfur environments).

- X-ray crystallography : Provides definitive confirmation of the sulfoxide’s stereochemistry and molecular geometry, as demonstrated in related thiadiazole derivatives .

- IR spectroscopy : The S=O stretch appears at ~1050–1100 cm⁻¹ .

Q. What biological activities are associated with thiadiazole sulfoxides?

Thiadiazole sulfoxides exhibit antimicrobial and anticancer properties. For example, analogs disrupt bacterial membranes (MIC: 2–8 µg/mL against S. aureus) or induce apoptosis in cancer cells (IC₅₀: 10–50 µM in HeLa cells). These activities are often evaluated via broth microdilution assays and MTT viability tests .

Q. What are common reaction pathways for modifying the thiadiazole ring?

The thiadiazole core undergoes:

- Substitution : Nucleophilic displacement at C-5 using amines or thiols under basic conditions (e.g., K₂CO₃/DMF).

- Reduction : LiAlH₄ reduces the sulfoxide to the sulfide, enabling further functionalization.

- Oxidation : Controlled oxidation converts sulfoxides to sulfones, altering electronic properties .

Advanced Research Questions

Q. How can oxidation conditions be optimized to prevent sulfone formation?

Kinetic control via low temperatures (0–5°C) and stoichiometric use of oxidants (e.g., 1.0–1.2 eq. H₂O₂) minimizes overoxidation. Reaction monitoring via TLC or HPLC (C18 column, acetonitrile/water gradient) ensures termination at the sulfoxide stage. Computational modeling (DFT) of transition states can also guide reagent selection .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay variability. Solutions include:

- Repurification : Recrystallization (e.g., CHCl₃/petroleum ether) or column chromatography (SiO₂, ethyl acetate/hexane).

- Cross-validation : Testing across multiple cell lines (e.g., NCI-60 panel) and orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) .

Q. How can structure-activity relationships (SAR) be systematically explored?

SAR studies require:

- Analog synthesis : Varying substituents on the fluorophenyl (e.g., Cl, CF₃) or thiadiazole (e.g., methyl → ethyl) groups.

- Computational docking : Predict binding affinities to targets like tubulin or topoisomerase II.

- Pharmacophore mapping : Identify critical electronic/hydrophobic features using CoMFA or CoMSIA .

Q. Why might substitution reactions at the thiadiazole ring exhibit low yields, and how can this be addressed?

Steric hindrance from the 4-methyl group and poor leaving-group ability often limit reactivity. Solutions include:

- Activation : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling with aryl boronic acids.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Methodological Considerations

Q. How is the purity of intermediates validated during multi-step synthesis?

Purity is assessed via:

- HPLC-MS : Quantifies residual starting materials.

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values.

- Melting point consistency : Sharp MPs indicate homogeneity .

Q. What in vitro models are suitable for evaluating antitumor mechanisms?

Mechanistic studies employ:

- Cell cycle analysis : Flow cytometry with propidium iodide staining.

- Western blotting : Detection of apoptosis markers (e.g., cleaved PARP, caspase-3).

- Mitochondrial membrane potential assays : JC-1 dye to assess early apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.